molecular formula C7H9N5 B13538878 5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine

5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine

Cat. No.: B13538878
M. Wt: 163.18 g/mol
InChI Key: FZXURVYFPRRNKF-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that features two pyrazole rings. Pyrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound’s unique structure makes it a valuable subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium acetate at room temperature. The product is then purified through filtration and recrystallization to obtain a high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazol-5-yl)methanamine
  • 5-methyl-1H-pyrazol-3-amine
  • (1-methyl-1H-pyrazol-5-yl)(phenyl)methanol

Uniqueness

5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which provides unique chemical properties and biological activities. This makes it more versatile in various applications compared to its similar compounds .

Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

5-(2-methylpyrazol-3-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H9N5/c1-12-6(2-3-9-12)5-4-7(8)11-10-5/h2-4H,1H3,(H3,8,10,11)

InChI Key

FZXURVYFPRRNKF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=CC(=NN2)N

Origin of Product

United States

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